4-((4-Chlorophenyl)sulfonyl)aniline
CAS No.: 7146-68-1
VCID: VC21338931
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
4-((4-Chlorophenyl)sulfonyl)aniline, also known as 4-(4-chlorophenyl)sulfonylaniline, is a sulfur-containing organic compound with the molecular formula C12H10ClNO2S. It is widely recognized for its applications in organic synthesis and its potential in biological systems. This compound is a derivative of aniline, where a 4-chlorophenyl sulfonyl group is attached to the aniline backbone. Synthesis MethodsThe synthesis of 4-((4-Chlorophenyl)sulfonyl)aniline typically involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline. This process can be facilitated by various catalysts and conditions to optimize yield and purity. Chemical Reactions and Applications4-((4-Chlorophenyl)sulfonyl)aniline participates in several chemical reactions, including nucleophilic substitution and oxidation/reduction reactions. These reactions are crucial for its applications in organic synthesis and the production of various derivatives. Nucleophilic Substitution ReactionsThese reactions involve the replacement of the chlorine atom in the 4-chlorophenyl group with other nucleophiles, leading to the formation of diverse substituted derivatives. Oxidation and Reduction ReactionsUnder specific conditions, 4-((4-Chlorophenyl)sulfonyl)aniline can undergo oxidation or reduction, altering its chemical structure and properties. These reactions are important for modifying its biological activity. Biological ActivityThe sulfonamide functionality in 4-((4-Chlorophenyl)sulfonyl)aniline allows it to interact with specific protein targets, acting as an inhibitor in several enzymatic pathways. This biological activity makes it a compound of interest in pharmaceutical research. Research Findings and Future DirectionsRecent studies have focused on exploring the biological applications of 4-((4-Chlorophenyl)sulfonyl)aniline, particularly its role in inhibiting enzymes involved in disease pathways. Further research is needed to fully exploit its potential in drug development. |
---|---|
CAS No. | 7146-68-1 |
Product Name | 4-((4-Chlorophenyl)sulfonyl)aniline |
Molecular Formula | C12H10ClNO2S |
Molecular Weight | 267.73 g/mol |
IUPAC Name | 4-(4-chlorophenyl)sulfonylaniline |
Standard InChI | InChI=1S/C12H10ClNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2 |
Standard InChIKey | RWIUBJDOESNTFZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Purity | > 95% |
Quantity | Milligrams-Grams |
Solubility | 7.47e-05 M |
Synonyms | 4-Amino-4'-chlorodiphenyl Sulfone; 4-[(4-Chlorophenyl)sulfonyl]benzenamine; p-[(p-Chlorophenyl)sulfonyl]aniline; 4-(4-Chlorobenzenesulfonyl)phenylamine; 4-Amino-4'-chlorodiphenyl Sulfone; 4-Aminophenyl 4-chlorophenyl Sulfone; NSC 23812; NSC 51990; p-(p-Ch |
PubChem Compound | 229818 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume